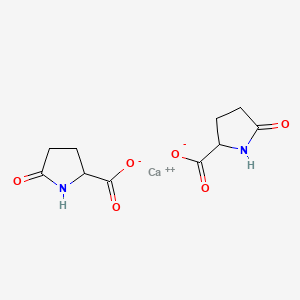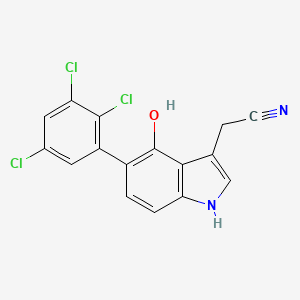
7-Iodo-2-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-2-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methoxyquinoline typically involves the iodination of 2-methoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the quinoline ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-2-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various quinoline derivatives depending on the nucleophile used.
- Oxidation reactions produce quinoline N-oxides or carboxylic acid derivatives.
- Reduction reactions result in tetrahydroquinoline derivatives.
Scientific Research Applications
7-Iodo-2-methoxyquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities. Quinoline derivatives are known to inhibit various enzymes and receptors, making them potential therapeutic agents.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Iodo-2-methoxyquinoline involves its interaction with biological targets such as enzymes and receptors. The iodine atom enhances the compound’s ability to form halogen bonds, which can stabilize interactions with proteins. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Methoxyquinoline: Lacks the iodine atom, resulting in different reactivity and biological activity.
7-Bromo-2-methoxyquinoline: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
7-Iodoquinoline: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness: 7-Iodo-2-methoxyquinoline is unique due to the combined presence of iodine and methoxy groups, which confer distinct chemical and biological properties. The iodine atom enhances its reactivity in substitution reactions, while the methoxy group influences its solubility and interaction with biological targets.
Properties
Molecular Formula |
C10H8INO |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
7-iodo-2-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-10-5-3-7-2-4-8(11)6-9(7)12-10/h2-6H,1H3 |
InChI Key |
IVRPEJZTBAJVOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2)I)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)


![N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)










